REACTION_CXSMILES
|
C[C:2]1[CH:3]=[C:4]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C([O-])=O.[NH4+]>O1CCOCC1.[Ni]>[NH2:8][C:6]1[CH:5]=[C:4]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:3]=[C:2]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=1 |f:1.2|
|
Name
|
N-(3-methyl-5-nitro-phenyl)-methylsulfonamide
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)[N+](=O)[O-])NS(=O)(=O)C
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtrated on a celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
70 mg (0.35 mmol; 87% yield) of a red oil were obtained
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)S(=O)(=O)C)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |